REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1>C1(C)C(C)=CC=CC=1>[N:11]1[CH:12]=[CH:13][C:8]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
520 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20hr
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |